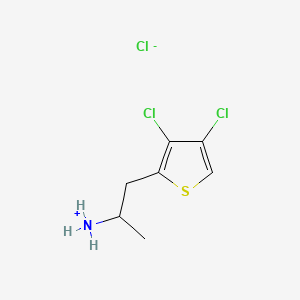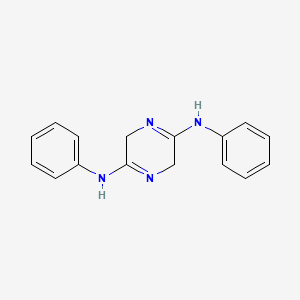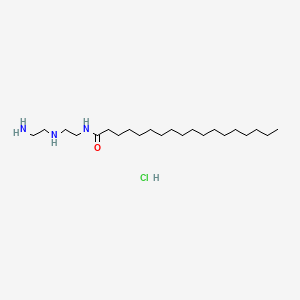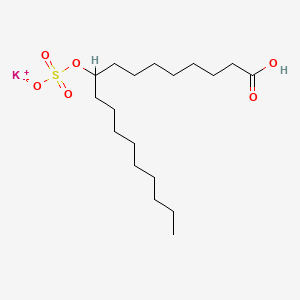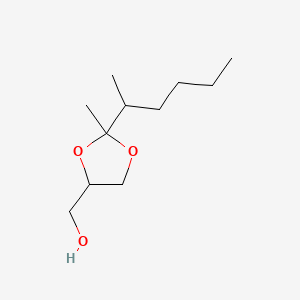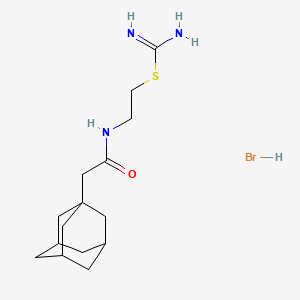
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C15H26BrN3OS and a molecular weight of 376.355 g/mol. It is known for its unique structural properties, which include an adamantyl group, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantyl compounds. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its robust chemical properties.
Mécanisme D'action
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the carbamimidothioate group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
1-Adamantanol: Utilized in the production of polymers and resins.
Uniqueness
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide stands out due to its unique combination of an adamantyl group and a carbamimidothioate group. This combination provides enhanced stability and reactivity, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
88313-63-7 |
|---|---|
Formule moléculaire |
C15H26BrN3OS |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C15H25N3OS.BrH/c16-14(17)20-2-1-18-13(19)9-15-6-10-3-11(7-15)5-12(4-10)8-15;/h10-12H,1-9H2,(H3,16,17)(H,18,19);1H |
Clé InChI |
MYPJBFRUFVLVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCSC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


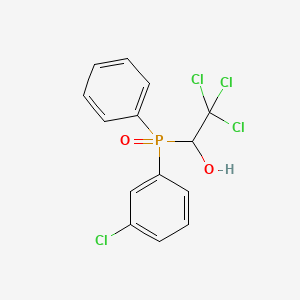

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

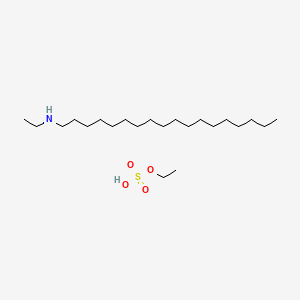
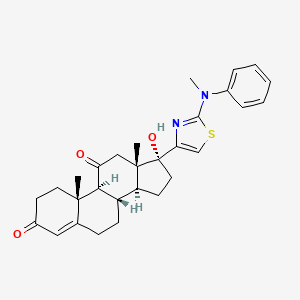
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
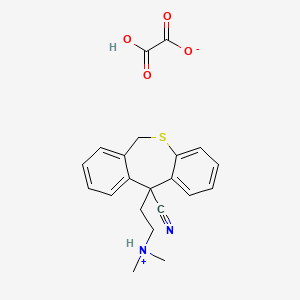
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
